molecular formula C9H17NO B6213496 3-(2-methoxyethyl)-1-azaspiro[3.3]heptane CAS No. 2763780-48-7

3-(2-methoxyethyl)-1-azaspiro[3.3]heptane

Cat. No.: B6213496
CAS No.: 2763780-48-7
M. Wt: 155.2
InChI Key:
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Description

3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane is a spirocyclic compound characterized by a unique three-dimensional structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-1-azaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an alkene with an amide in the presence of triflic anhydride and a base such as collidine or lutidine in 1,2-dichloroethane at reflux temperature for 16 hours . The reaction mixture is then treated with aqueous sodium bicarbonate, followed by purification through vacuum distillation or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyethyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-1-azaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding sites that are typically occupied by other bioactive molecules, thereby modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane stands out due to its methoxyethyl group, which provides additional sites for chemical modification and enhances its potential as a versatile building block in synthetic chemistry. Its unique structure also allows it to mimic various bioactive molecules, making it a valuable tool in drug discovery and development .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-(2-methoxyethyl)-1-azaspiro[3.3]heptane can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2-methoxyethanol", "1,5-dibromopentane", "sodium hydride", "1-azaspiro[3.3]heptane" ], "Reaction": [ "Step 1: 1,5-dibromopentane is reacted with sodium hydride to form the corresponding alkene.", "Step 2: The alkene is then reacted with 2-methoxyethanol in the presence of a strong acid catalyst to form the corresponding ether.", "Step 3: The resulting ether is then reacted with 1-azaspiro[3.3]heptane in the presence of a Lewis acid catalyst to form the desired product, 3-(2-methoxyethyl)-1-azaspiro[3.3]heptane." ] }

CAS No.

2763780-48-7

Molecular Formula

C9H17NO

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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